Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate
Description
Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate is a synthetic carbamate derivative characterized by a unique combination of functional groups: a carbamate moiety (-NHCOO-), a hydroxyl group (-OH), and a methylthio (-SCH₃) substituent on a branched butyl chain. This structure confers distinct physicochemical properties, including moderate lipophilicity due to the methylthio group and hydrogen-bonding capacity from the hydroxyl and carbamate groups. For instance, carbamates are widely used as prodrugs or enzyme inhibitors, while methylthio-containing compounds contribute to aroma profiles in fruits and beverages .
Properties
IUPAC Name |
ethyl N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-4-13-8(11)10-7-9(2,12)5-6-14-3/h12H,4-7H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWSREMYLITEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C)(CCSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Ethyl Chloroformate
A common route to carbamates involves reacting primary or secondary amines with chloroformates. For this compound, the precursor 2-hydroxy-2-methyl-4-(methylthio)butylamine could be treated with ethyl chloroformate ($$ \text{ClCOOEt} $$) in the presence of a base such as triethylamine:
$$
\text{R-NH}_2 + \text{ClCOOEt} \rightarrow \text{R-NHCOOEt} + \text{HCl}
$$
This method, however, requires anhydrous conditions to prevent hydrolysis of the chloroformate.
Coupling via Carbodiimide Reagents
Alternative approaches employ carbodiimide-mediated coupling, as demonstrated in the synthesis of tert-butyl carbamate derivatives. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the reaction between 2-hydroxy-2-methyl-4-(methylthio)butanol and ethyl carbamic acid. This method, while efficient, necessitates careful purification to remove byproducts like urea derivatives.
Thioether Functionalization Techniques
Radical Addition of Methyl Mercaptan
The methylthio group (-SMe) can be introduced via radical-mediated thiol-ene reactions. A patent detailing the synthesis of 2-hydroxy-4-(methylthio)butanoic acid describes the free-radical addition of methyl mercaptan ($$ \text{CH}3\text{SH} $$) to unsaturated precursors like 2-hydroxy-3-butenoic acid. Applying this to the target compound, 2-hydroxy-2-methyl-4-vinylbutanol could react with $$ \text{CH}3\text{SH} $$ under initiators such as AIBN (azobisisobutyronitrile):
$$
\text{HO-C(CH}3\text{)(CH}2\text{CH}2\text{CH}2\text{)-OH} + \text{CH}3\text{SH} \xrightarrow{\text{AIBN}} \text{HO-C(CH}3\text{)(CH}2\text{SCH}3\text{CH}_2\text{)-OH}
$$
Reaction conditions typically involve temperatures of 50–60°C and pressures up to 70 psig.
Nucleophilic Displacement
Thioether formation via nucleophilic substitution is another viable pathway. For instance, treating 2-hydroxy-2-methyl-4-chlorobutylcarbamate with sodium thiomethoxide ($$ \text{NaSCH}3 $$) in polar aprotic solvents like DMF could yield the desired product:
$$
\text{R-Cl} + \text{NaSCH}3 \rightarrow \text{R-SCH}_3 + \text{NaCl}
$$
This method requires rigorous exclusion of moisture to prevent hydrolysis of the alkyl chloride.
Optimization of Synthetic Conditions
Solvent and Catalyst Selection
The choice of solvent significantly impacts reaction efficiency. Acetonitrile and DMF are frequently used for carbamate couplings due to their high polarity and ability to stabilize intermediates. Catalytic systems, such as La-BINOL complexes, have been employed in asymmetric syntheses of related carbamates, though their applicability here remains unexplored.
Temperature and Reaction Time
Optimal temperatures range from 20°C for EDC-mediated couplings to 50–60°C for radical additions. Prolonged reaction times (16–24 hours) are common in multi-step syntheses to ensure complete conversion.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
HPLC methods using C18 columns and acetonitrile/water gradients achieve baseline separation of carbamate derivatives, with retention times varying by substituent polarity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbamate group can produce an amine.
Scientific Research Applications
Agricultural Applications
Insecticidal Properties
Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate has been investigated for its insecticidal properties. Research indicates that compounds in the carbamate class can effectively control pest populations, particularly mosquitoes. A study highlighted the species-selective inhibition of certain pests, suggesting a promising avenue for environmentally friendly insecticides that minimize harm to non-target species .
Fertilizer Additive
The compound has also been explored as a potential additive in fertilizers. Its role as a methionine precursor can enhance nutritional profiles in animal feed, particularly for poultry. This application is significant as it may improve growth rates and overall health in livestock, contributing to more sustainable agricultural practices .
Pharmacological Applications
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial activity against various pathogens. For instance, compounds structurally related to this carbamate have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus. The mechanisms of action include disruption of bacterial cell walls and interference with metabolic pathways, making it a candidate for developing new antibiotics.
Anticancer Potential
The compound's biological activity extends to anticancer research. Preliminary studies indicate that derivatives of this carbamate can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes findings from a study evaluating its anticancer efficacy:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 | 35% |
| Doxorubicin | HepG2 | 0.62% |
These results suggest that this compound may serve as a foundation for developing new anticancer therapies .
Biochemical Research
Metabolic Studies
The compound has been utilized in metabolic studies to understand the transsulfuration pathway better. It is known to preferentially divert into pathways producing antioxidant metabolites like taurine and glutathione, which are crucial for cellular defense against oxidative stress. This application is particularly relevant in studies focused on improving gut health and overall metabolic function in animal models .
Case Studies and Research Findings
Case Study: Antimicrobial Efficacy
A recent study assessed the antimicrobial properties of this compound against common pathogens using the well diffusion method:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 12 mm | 250 µg/mL |
| This compound | S. aureus | 14 mm | 200 µg/mL |
These findings indicate that the compound holds promise as a potential antimicrobial agent, warranting further investigation into its mechanisms and applications in clinical settings.
Mechanism of Action
The mechanism of action of Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carbamate groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s functional groups can be compared to the following analogs:
Structural Insights :
- Carbamate vs.
- Methylthio Group: Shared with 2-(methylthio)ethanol, this group may confer sulfurous aroma notes. However, the carbamate’s lower volatility likely limits its direct role in flavor applications .
Lipophilicity and Bioavailability
- The target compound’s butyl chain and methylthio substituent increase lipophilicity (logP ≈ 1.8 estimated) compared to shorter-chain analogs like ethyl carbamate (logP ≈ 0.5). This enhances membrane permeability, a critical factor in drug design .
- In contrast, ethyl 3-(methylthio)propanoate’s ester group and shorter chain result in higher volatility, making it suitable for aroma release in foods .
Mechanistic Comparisons :
- Pharmaceuticals : The target’s hydroxyl and carbamate groups may enable pH-dependent hydrolysis, similar to ethyl carbamate derivatives used in drug synthesis .
- Aroma Interactions: While methylthio groups enhance sulfurous notes, the carbamate’s low volatility likely relegates it to non-aroma roles unless derivatized into volatile esters .
Biological Activity
Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities and applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₉NO₂S
- Molecular Weight : 189.32 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from related compounds.
The compound features a hydroxy group, a methylthio group, and a carbamate moiety that contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The hydroxy and carbamate groups can form hydrogen bonds with biological molecules, potentially influencing their activity. The methylthio group may enhance the compound's binding affinity and modulate its reactivity.
1. Enzyme Inhibition
Research indicates that carbamate derivatives, including this compound, can inhibit key enzymes such as acetylcholinesterase (AChE). This inhibition is significant in the context of neurotoxicity and pest control:
- Acetylcholinesterase Inhibition : Similar carbamates have shown varying degrees of AChE inhibition, which is critical for understanding their potential as insecticides or therapeutic agents .
3. Anticancer Potential
There is ongoing research into the anticancer properties of carbamate derivatives. While direct studies on this compound are scarce, related compounds have demonstrated cytotoxic effects on cancer cell lines.
Table 1: Summary of Biological Activities
Toxicological Considerations
The safety profile of this compound is crucial for its application in agriculture and medicine. Carbamates are known to exhibit toxicity through their mechanism of AChE inhibition, leading to accumulation of acetylcholine at synapses. This can result in symptoms ranging from mild neurological effects to severe toxicity depending on exposure levels .
Q & A
Basic: What synthetic methodologies are recommended for Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate, and how can reaction efficiency be optimized?
Answer:
The synthesis of carbamate derivatives typically involves coupling reactions between amines and chloroformates or carbamoyl chlorides under controlled conditions. For this compound, key steps include:
- Stepwise functionalization : Introduce the methylthio group via nucleophilic substitution or thiol-ene chemistry, followed by carbamate formation using ethyl chloroformate .
- Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and improving yields compared to traditional heating .
- Solvent selection : Polar aprotic solvents (e.g., ethyl acetate) stabilize intermediates and minimize side reactions .
- Protection/deprotection strategies : Use tert-butyl groups to protect hydroxyl or amine functionalities during synthesis, as demonstrated in analogous carbamate syntheses .
Basic: Which analytical techniques are most effective for characterizing purity and structural confirmation of this compound?
Answer:
A combination of chromatographic and spectroscopic methods is critical:
- GC-MS or LC-MS : Detects trace impurities and confirms molecular weight. Propyl or butyl carbamate analogs can serve as internal standards for quantification .
- NMR spectroscopy : ¹H and ¹³C NMR resolve structural features, such as the hydroxy, methylthio, and carbamate moieties. 2D NMR (e.g., COSY, HSQC) clarifies spatial arrangements .
- FTIR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for carbamates) and monitors degradation products .
- X-ray crystallography : Provides definitive structural confirmation if single crystals are obtainable .
Advanced: How do the methylthio and hydroxy substituents influence metabolic pathways compared to ethyl carbamate?
Answer:
The methylthio group may alter cytochrome P450 (CYP) enzyme interactions, while the hydroxy group could facilitate phase II conjugation (e.g., glucuronidation). Key considerations:
- CYP2E1 metabolism : Ethyl carbamate is metabolized by CYP2E1 to vinyl carbamate, a genotoxic intermediate. The methylthio group may modify substrate binding, requiring in vitro assays with human liver microsomes to assess metabolic shifts .
- Reactive oxygen species (ROS) : The thioether moiety may undergo oxidation to sulfoxide/sulfone derivatives, potentially increasing oxidative stress. Monitor using HPLC-MS/MS in hepatocyte models .
- Comparative kinetics : Use radiolabeled analogs to track metabolic fate in rodent models and compare with ethyl carbamate’s pharmacokinetics .
Advanced: What in vitro models are suitable for studying interactions with CYP enzymes and genotoxicity?
Answer:
- CYP inhibition assays : Recombinant CYP2E1, CYP3A4, and CYP1A2 isoforms incubated with the compound and NADPH. Measure metabolite formation (e.g., vinyl derivatives) via LC-MS .
- Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98 and TA100, with/without metabolic activation (S9 fraction) .
- Comet assay : Evaluate DNA damage in human HepG2 cells exposed to sub-cytotoxic concentrations .
- Molecular docking : Predict binding affinities to CYP2E1 using AutoDock Vina or Schrödinger Suite, guided by ethyl carbamate’s crystal structure data .
Basic: How should storage conditions be optimized to maintain stability, and what degradation products are likely?
Answer:
- Storage : Protect from light and moisture; store at –20°C under inert gas (argon). Room-temperature storage is permissible for short-term use if desiccated .
- Degradation pathways :
- Hydrolysis : The carbamate bond may cleave under acidic/basic conditions, yielding 2-hydroxy-2-methyl-4-(methylthio)butylamine and CO₂. Monitor via pH-controlled stability studies .
- Oxidation : The methylthio group may oxidize to sulfoxide/sulfone. Use antioxidants (e.g., BHT) in formulations and track via HPLC .
Advanced: What computational approaches predict the compound’s binding to biological targets?
Answer:
- Molecular dynamics (MD) simulations : Simulate interactions with CYP2E1 or DNA using GROMACS. Parameterize the compound with GAFF2 force fields .
- QSAR modeling : Train models on carbamate toxicity datasets to predict IC₅₀ values for enzyme inhibition .
- Docking studies : Use Glide or AutoDock to screen against kinases or histone deacetylases (HDACs), leveraging structural analogs like Santacruzamate A as references .
Advanced: What in vivo models are appropriate for carcinogenicity risk assessment?
Answer:
- Rodent bioassays : Administer the compound to B6C3F1 mice or F344 rats via oral gavage (0–100 mg/kg) for 18–24 months. Compare tumor incidence with ethyl carbamate’s profile .
- Transgenic models : Use p53+/- or rasH2 mice for accelerated carcinogenicity testing .
- Biomarker analysis : Quantify urinary 1,N6-ethenoadenosine (DNA adduct) and plasma 8-OHdG (oxidative stress marker) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
